molecular formula C13H16N2OS B12911526 3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole CAS No. 94087-35-1

3-(2-(Pyrrolidin-1-yl)ethoxy)-1,2-benzisothiazole

Katalognummer: B12911526
CAS-Nummer: 94087-35-1
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: HREWNDJVZGCYKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole is a heterocyclic compound that features a pyrrolidine ring, an ethoxy group, and a benzo[d]isothiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole typically involves the reaction of 2-(pyrrolidin-1-yl)ethanol with benzo[d]isothiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]isothiazole ring.

    Reduction: Reduced forms of the benzo[d]isothiazole ring.

    Substitution: Substituted benzo[d]isothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industry: The compound is explored for its potential use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-(pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets. The pyrrolidine ring and benzo[d]isothiazole moiety can bind to proteins or enzymes, modulating their activity. The compound may also interact with cellular receptors, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(1-Piperazinyl)-1,2-benzisothiazole: Similar in structure but contains a piperazine ring instead of a pyrrolidine ring.

    2-(Pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile group instead of a benzo[d]isothiazole moiety.

Uniqueness

3-(2-(Pyrrolidin-1-yl)ethoxy)benzo[d]isothiazole is unique due to the combination of its pyrrolidine ring, ethoxy group, and benzo[d]isothiazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

94087-35-1

Molekularformel

C13H16N2OS

Molekulargewicht

248.35 g/mol

IUPAC-Name

3-(2-pyrrolidin-1-ylethoxy)-1,2-benzothiazole

InChI

InChI=1S/C13H16N2OS/c1-2-6-12-11(5-1)13(14-17-12)16-10-9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-10H2

InChI-Schlüssel

HREWNDJVZGCYKC-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CCOC2=NSC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.